molecular formula C12H10N2O3 B1652765 4-(4-Nitroanilino)phenol CAS No. 16078-86-7

4-(4-Nitroanilino)phenol

Cat. No. B1652765
CAS RN: 16078-86-7
M. Wt: 230.22 g/mol
InChI Key: VFFBUUIATYUJSZ-UHFFFAOYSA-N
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Description

4-(4-Nitroanilino)phenol, also known as 4-NAP, is a chemical compound that belongs to the family of anilines. It is a yellow crystalline powder that is soluble in organic solvents, such as chloroform and ethanol. 4-NAP has been widely used in scientific research due to its unique properties, including its ability to act as a pH indicator and its fluorescent properties. In

Scientific Research Applications

4-(4-Nitroanilino)phenol has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator, with a color change from yellow to red as the pH increases from acidic to basic. This property makes it useful in studying the pH changes in biological systems, such as in cells and tissues. Additionally, 4-(4-Nitroanilino)phenol has fluorescent properties, making it useful in fluorescence microscopy and flow cytometry. It has also been used in the development of biosensors for the detection of various analytes.

Mechanism Of Action

The mechanism of action of 4-(4-Nitroanilino)phenol is not fully understood. However, it has been shown to interact with proteins and enzymes, such as cholinesterases and proteases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
4-(4-Nitroanilino)phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes that break down acetylcholine, a neurotransmitter. This inhibition can lead to an accumulation of acetylcholine, which can cause various physiological effects, such as muscle spasms and convulsions. Additionally, 4-(4-Nitroanilino)phenol has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in healthy cells. This property makes it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(4-Nitroanilino)phenol in lab experiments is its ability to act as a pH indicator and its fluorescent properties, which make it useful in studying biological systems. Additionally, its ability to inhibit cholinesterases and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, one limitation of using 4-(4-Nitroanilino)phenol is its potential toxicity, as it has been shown to cause adverse effects in animals when administered in high doses.

Future Directions

There are several future directions for the use of 4-(4-Nitroanilino)phenol in scientific research. One potential direction is the development of biosensors for the detection of various analytes, such as glucose and cholesterol. Another potential direction is the development of new drugs for the treatment of cancer, based on the ability of 4-(4-Nitroanilino)phenol to induce apoptosis in cancer cells. Additionally, the use of 4-(4-Nitroanilino)phenol in the study of pH changes in biological systems could lead to a better understanding of various physiological processes, such as digestion and cellular metabolism.
Conclusion:
In conclusion, 4-(4-nitroanilino)phenol is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to act as a pH indicator, its fluorescent properties, and its ability to inhibit cholinesterases and induce apoptosis in cancer cells make it a potential candidate for drug development. However, its potential toxicity should be taken into consideration when using it in lab experiments. The future directions for the use of 4-(4-Nitroanilino)phenol in scientific research are promising, with potential applications in biosensors, cancer therapy, and the study of biological systems.

properties

IUPAC Name

4-(4-nitroanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-7-3-10(4-8-12)13-9-1-5-11(6-2-9)14(16)17/h1-8,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFBUUIATYUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406342
Record name 4-(4-Nitroanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitroanilino)phenol

CAS RN

16078-86-7
Record name 4-(4-Nitroanilino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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